

Technical Guide: Chlorodifluoroanisole Derivatives in Medicinal Chemistry

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Compound of Interest

Compound Name: *5-Chloro-1,2-difluoro-3-methoxybenzene*

CAS No.: *1804875-58-8*

Cat. No.: *B1460318*

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Executive Summary & Structural Definition

Chlorodifluoroanisoles represent a specialized class of halogenated aromatic ethers used as lipophilic building blocks and

NMR internal standards. In drug design, this scaffold serves as a robust bioisostere, leveraging the fluorine effect to modulate metabolic stability (blocking P450 oxidation) and optimize lipophilicity (

).

The core structure is defined by a benzene ring substituted with:

- A methoxy group (, Anisole).[1]
- One chlorine atom (

).[2]

- Two fluorine atoms (

).[3]

Core Isomer Data

The most chemically significant isomer in this class is 4-chloro-2,6-difluoroanisole, often used as a reference standard due to its symmetry and distinct NMR signature.

Property	Value	Notes
IUPAC Name	4-Chloro-2,6-difluoro-1-methoxybenzene	Primary isomer of interest
Molecular Formula		
Molecular Weight	178.56 g/mol	Monoisotopic mass: 178.00
CAS Number	1000572-68-8 (Generic/Isomer specific)	Often cited in patent literature
Predicted LogP		Highly lipophilic compared to anisole ()
NMR Shift		Triplet/Multiplet depending on H-coupling

Physicochemical Profiling & Bioisosteric Utility

Metabolic Stability via Halogenation

The strategic placement of fluorine and chlorine atoms on the anisole ring drastically alters the metabolic fate of the molecule.

- The "Para-Block": The chlorine atom at the C4 position prevents para-hydroxylation, a primary metabolic route for anisoles mediated by CYP450 enzymes.

- Electronic Modulation: The two fluorine atoms (typically at C2, C6) exert a strong inductive electron-withdrawing effect (), deactivating the ring towards oxidative metabolism while increasing the acidity of any remaining ring protons.

Lipophilicity and Solubility

Chlorodifluoroanisoles are significantly more lipophilic than their non-halogenated counterparts. This increase in

enhances membrane permeability but requires careful formulation strategies during biological assaying.

Synthetic Methodologies

Two primary routes are established for the synthesis of chlorodifluoroanisoles: Direct Electrophilic Fluorination (Industrial) and O-Methylation of Phenols (Laboratory Standard).

Protocol A: O-Methylation of 4-Chloro-2,6-difluorophenol (Laboratory Scale)

This protocol is preferred for high-purity synthesis in a research setting, avoiding the hazards of elemental fluorine.

Reagents:

- Precursor: 4-Chloro-2,6-difluorophenol ()
- Methylating Agent: Methyl Iodide (,) or Dimethyl Sulfate ()
- Base: Potassium Carbonate ()

, anhydrous,

)

- Solvent: Acetone or DMF (anhydrous)

Step-by-Step Workflow:

- Dissolution: Dissolve

of 4-chloro-2,6-difluorophenol in

of anhydrous acetone under an inert atmosphere (

).

- Deprotonation: Add powdered

(

) to the solution. Stir at room temperature for 15 minutes to generate the phenoxide anion.

Observation: The suspension may change color slightly.

- Alkylation: Dropwise add Methyl Iodide (

). Caution: MeI is a carcinogen; use a fume hood.

- Reflux: Heat the mixture to mild reflux (

) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) for the disappearance of the phenol.

- Workup: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

- Purification: Redissolve the residue in

, wash with

(to remove unreacted phenol), water, and brine. Dry over

.

- Isolation: Evaporate solvent to yield 4-chloro-2,6-difluoroanisole as a colorless oil/low-melting solid.

Protocol B: Direct Fluorination (Industrial Route)

As described in patent literature (e.g., WO1995016649), 4-chloroanisole can be directly fluorinated using diluted fluorine gas.

- Conditions:

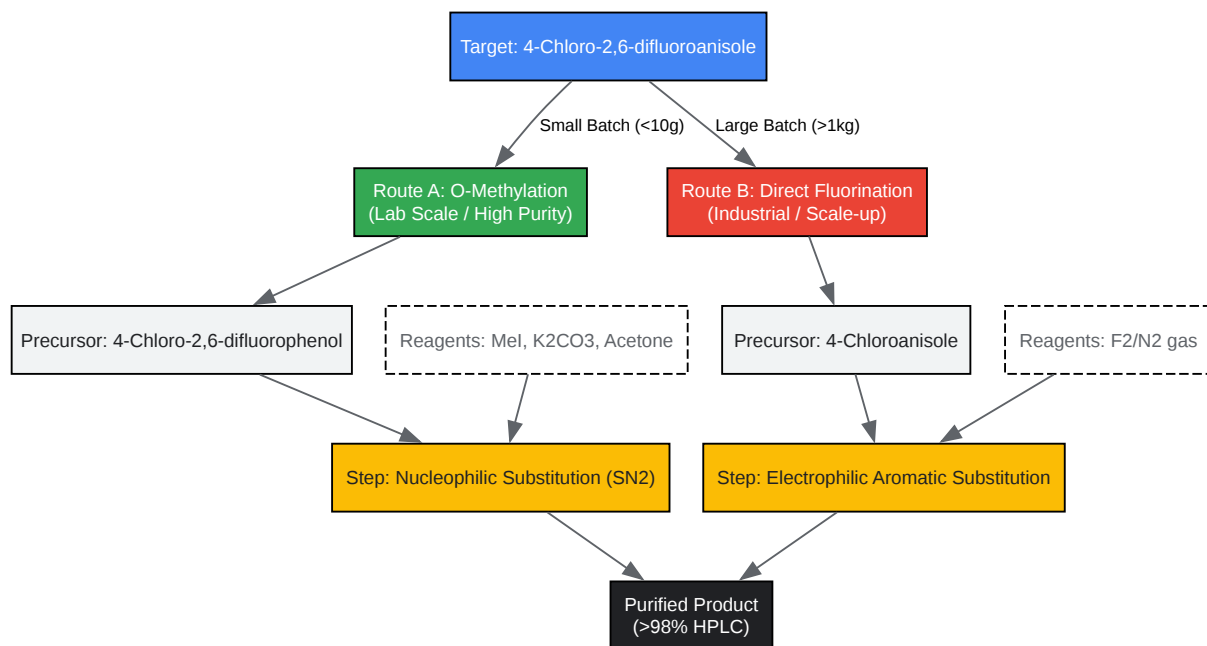
gas diluted with

passed through a solution of 4-chloroanisole in formic acid or acetonitrile.

- Yield: ~72% conversion to 4-chloro-2,6-difluoroanisole.[3]
- Note: This method produces a mixture of mono- and di-fluoro isomers requiring fractional distillation.

Synthesis Logic Visualization

The following diagram illustrates the decision logic for selecting a synthetic route based on available starting materials.



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Figure 1: Decision matrix for the synthesis of chlorodifluoroanisole derivatives, comparing nucleophilic substitution vs. electrophilic fluorination.

Analytical Characterization

Accurate identification of chlorodifluoroanisole derivatives relies on the distinct coupling patterns between Fluorine (

) and protons (

).

Nuclear Magnetic Resonance (NMR)

- NMR (

):

- Signal:

.

- Pattern: Typically appears as a doublet or triplet depending on long-range coupling (

or

) with ring protons.

- Utility: Used as an internal reference standard for

NMR due to its chemical stability and isolated signal region.

- NMR (

,

):

- Methoxy: Singlet at

(

).

- Aromatic: Multiplet at

(

), showing characteristic

coupling.

Mass Spectrometry (MS)

- Ionization: EI (Electron Impact) or ESI+.

- Molecular Ion (

):

.[3]

- Isotope Pattern: A distinct Chlorine signature is visible.[2][3][4]

◦ (

):

intensity.

◦ (

):

intensity.

- Fragmentation: Loss of methyl radical (

,

) is a common fragmentation pathway, yielding a quinoid-like cation.

Nomenclature Note: The "Difluoromethoxy" Distinction

In high-throughput screening data, "chlorodifluoroanisole" is occasionally conflated with (Difluoromethoxy)chlorobenzene. It is critical to distinguish these structures:

- Chlorodifluoroanisole (Target of this guide): Fluorines are on the benzene ring. (

)

- Function: Electronic modulation of the ring.

- Chlorodifluoromethoxybenzene: Fluorines are on the methoxy group (

).

- Function: Lipophilic hydrogen bond donor (Bioisostere for

or

).

References

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